molecular formula C16H19BrO2 B13339624 Methyl 4-(4-bromophenyl)bicyclo[2.2.2]octane-1-carboxylate

Methyl 4-(4-bromophenyl)bicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B13339624
M. Wt: 323.22 g/mol
InChI Key: BOVAGAWGYPXAQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-bromophenyl)bicyclo[2.2.2]octane-1-carboxylate (CAS 1246852-75-4) is a high-purity chemical building block of interest in medicinal and organic chemistry research . This compound features a rigid, three-dimensional bicyclo[2.2.2]octane scaffold substituted with a 4-bromophenyl group and a methyl ester . The bromophenyl moiety serves as a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the exploration of diverse chemical space . The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid, 4-(4-Bromophenyl)bicyclo[2.2.2]octane-1-carboxylic acid (CAS 1256390-60-9), or transformed into other derivatives . The sterically rigid and stable bicyclo[2.2.2]octane core is isosteric with other ring systems and can be utilized to create conformationally restricted analogs for structure-activity relationship (SAR) studies . This makes it a valuable scaffold in the design and synthesis of potential pharmacological tools, particularly in the development of compounds targeting the central nervous system . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the relevant safety data sheets for proper handling and storage information prior to use.

Properties

Molecular Formula

C16H19BrO2

Molecular Weight

323.22 g/mol

IUPAC Name

methyl 4-(4-bromophenyl)bicyclo[2.2.2]octane-1-carboxylate

InChI

InChI=1S/C16H19BrO2/c1-19-14(18)16-9-6-15(7-10-16,8-11-16)12-2-4-13(17)5-3-12/h2-5H,6-11H2,1H3

InChI Key

BOVAGAWGYPXAQP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Preparation via Cycloaddition and Functionalization of Bicyclo[2.2.2]octane Derivatives

A common approach to synthesize substituted bicyclo[2.2.2]octane derivatives involves cycloaddition reactions, particularly Diels-Alder or [2+2] cycloadditions, followed by functional group modifications. Although specific data on bromophenyl substitution is limited, analogous methods for functionalization of the bicyclic core can be adapted:

  • Starting Material: 3-Carbonyl-bicyclo[2.2.2]octane-2-carboxylate, which serves as a versatile intermediate.
  • Reaction Pathway:
    • Step 1: Nucleophilic aromatic substitution or electrophilic aromatic substitution to introduce the 4-bromophenyl group onto the aromatic ring.
    • Step 2: Esterification or transesterification to incorporate the methyl ester at the 1-position.
    • Step 3: Reductive amination or nucleophilic addition to modify the core, as indicated in patent EP3904333A1, which describes a route involving reductive amination of a related bicyclic ester.

This pathway emphasizes the importance of selective aromatic substitution on a brominated phenyl precursor, followed by coupling with the bicyclic ester.

Sequential Functionalization Using Protecting Groups and Reductive Strategies

Research indicates that protecting groups and selective reduction steps are crucial:

  • Protection of amino groups: As shown in the synthesis of methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate, benzyl or carbamate protecting groups are employed to prevent side reactions during subsequent steps.
  • Reduction of Nitro or Amide Intermediates: Catalytic hydrogenation using Pd(OH)₂/C or Pd/C under mild conditions effectively reduces nitro or amide functionalities to amines, which can then be acylated or brominated to introduce the bromophenyl group.

Example Reaction Conditions:

- Hydrogenation with 20% Pd(OH)₂/C in methanol at 20°C for 1 hour.
- Alternative hydrogenation with Pd/C at 20°C for 48 hours.

These conditions are adaptable for reducing protected intermediates to free amines, which can then undergo further substitution with brominated phenyl derivatives.

Coupling of Bromophenyl Moiety via Amide or Ester Formation

The incorporation of the 4-bromophenyl group typically involves coupling reactions:

  • Amide Formation: Using carbodiimide coupling agents such as EDC hydrochloride in the presence of DMAP, the amino group on the bicyclic amine can be coupled with 4-bromobenzoic acid derivatives.
  • Esterification: Reaction of the carboxylate with bromophenyl alcohols or phenyl derivatives under dehydrating conditions to form ester linkages.

Representative Conditions:

- Use of EDC HCl and DMAP in dichloromethane at room temperature for 18 hours.
- Purification via chromatography to isolate the ester or amide product.

Final Deprotection and Esterification to Yield the Target Compound

The last steps involve deprotection of protecting groups and esterification:

  • Hydrogenation: Removal of benzyl or carbamate protecting groups under hydrogen atmosphere.
  • Esterification: Conversion of carboxylic acids to methyl esters using methylating agents like diazomethane or methyl iodide, or via Fischer esterification under acidic conditions.

Summary of Key Reaction Pathway and Conditions

Step Reaction Reagents & Conditions Purpose
1 Cycloaddition or aromatic substitution Diels-Alder, halogenation Form core structure, introduce bromine on phenyl ring
2 Protection of amino groups Benzyl or carbamate groups Prevent side reactions during reduction
3 Reduction of amides/nitro groups Pd(OH)₂/C or Pd/C, hydrogen atmosphere Generate amines for subsequent coupling
4 Coupling with bromophenyl derivatives EDC/HOBt, DMAP, dichloromethane Attach bromophenyl group via amide or ester bond
5 Deprotection and esterification Hydrogenation, methylation Finalize methyl ester and remove protecting groups

Research Insights and Patent Data

The patent EP3904333A1 details a chiral reductive amination strategy for preparing amino-bicyclic compounds, which can be adapted for the synthesis of methyl 4-(4-bromophenyl)bicyclo[2.2.2]octane-1-carboxylate by substituting the aromatic component with a brominated phenyl derivative. The process involves:

  • Starting from 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate,
  • Reacting with chiral amines,
  • Conducting reductive amination,
  • Flipping ester conformation under basic conditions,
  • Hydrogenation to remove protecting groups.

The enantioselective synthesis outlined in the literature emphasizes mild, metal-free conditions, which are advantageous for stereochemical control.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-bromophenyl)bicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other modified compounds.

Scientific Research Applications

Methyl 4-(4-bromophenyl)bicyclo[2.2.2]octane-1-carboxylate is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-(4-bromophenyl)bicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can participate in various binding interactions, while the bicyclic structure provides rigidity and stability. These interactions can affect enzyme activity, protein binding, and other biochemical processes.

Comparison with Similar Compounds

Substituent Variations on the Bicyclo[2.2.2]octane Core

The following table summarizes key derivatives and their functional groups:

Compound Name Substituent(s) CAS Number Molecular Weight (g/mol) Key Applications/Properties References
Methyl 4-(4-bromophenyl)bicyclo[2.2.2]octane-1-carboxylate 4-Bromophenyl, methyl ester Not provided ~323.23 (estimated) Cross-coupling reactions, drug discovery
Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate Formyl, methyl ester 94994-25-9 196.24 Intermediate for aldehyde chemistry
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate Hydroxymethyl, methyl ester 94994-15-7 198.26 Hydroxyl group for conjugation
Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate Aminomethyl, methyl ester 54202-09-4 197.27 Peptide synthesis, ligand design
Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate Iodomethyl, methyl ester 1561865-37-9 308.16 Radiolabeling, alkylation reactions
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[2.2.2]octane-1-carboxylate Boronate ester, methyl ester 2245109-85-5 294.19 Suzuki-Miyaura cross-coupling

Key Observations :

  • Bromophenyl vs. Boronate Ester : The bromophenyl group enables halogen-based coupling (e.g., Ullmann), while the boronate ester (CAS: 2245109-85-5) facilitates Suzuki reactions. Bromine’s higher electronegativity may enhance stability in polar solvents compared to boronates .
  • Aminomethyl vs. Hydroxymethyl: The aminomethyl derivative (CAS: 54202-09-4) is critical for forming amide bonds in drug candidates, whereas the hydroxymethyl analog (CAS: 94994-15-7) is prone to oxidation or esterification .

Physicochemical Properties

  • Molecular Weight and Density: Bromophenyl derivative: Estimated molecular weight ~323.23 g/mol (higher due to bromine). Iodomethyl analog (CAS: 1561865-37-9): Higher density (1.622 g/cm³) vs.
  • Solubility: Bromophenyl and iodomethyl groups likely reduce aqueous solubility compared to polar substituents like hydroxymethyl or aminomethyl .

Biological Activity

Methyl 4-(4-bromophenyl)bicyclo[2.2.2]octane-1-carboxylate, also known by its CAS number 23062-51-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10_{10}H15_{15}BrO2_2
  • Molecular Weight : 247.13 g/mol
  • CAS Number : 23062-51-3
  • Structural Characteristics : The compound features a bicyclo[2.2.2]octane core with a bromophenyl substituent, which may influence its biological activity through electronic and steric effects.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Anti-inflammatory Properties : Research indicates that compounds with similar bicyclic structures exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
  • Antimicrobial Activity : Some derivatives of bicyclo[2.2.2]octane have shown efficacy against certain bacterial strains, suggesting potential applications in treating infections.
  • Cytotoxic Effects : Preliminary studies indicate that this compound may possess cytotoxic properties against specific cancer cell lines, although further investigation is required to elucidate the mechanisms involved.

The biological mechanisms of this compound are not yet fully understood but may involve:

  • Receptor Modulation : Similar compounds have been identified as modulators of various receptors, including estrogen receptors and other nuclear hormone receptors.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism, leading to reduced inflammation or antimicrobial effects.
  • Cell Cycle Interference : Evidence suggests that structural analogs can interfere with the cell cycle in cancer cells, promoting apoptosis.

Case Studies and Experimental Data

A review of recent literature highlights several key studies:

  • Study on Anti-inflammatory Effects :
    • A study demonstrated that bicyclo[2.2.2]octane derivatives reduced TNF-alpha levels in vitro, indicating potential as anti-inflammatory agents .
  • Antimicrobial Testing :
    • In vitro assays showed that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria .
  • Cytotoxicity Screening :
    • Preliminary cytotoxicity assays revealed that this compound could induce apoptosis in specific cancer cell lines at micromolar concentrations .

Data Table of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced TNF-alpha levels
AntimicrobialSignificant activity against Gram-positive bacteria
CytotoxicityInduced apoptosis in cancer cell lines

Q & A

Q. What are the optimal synthetic routes for Methyl 4-(4-bromophenyl)bicyclo[2.2.2]octane-1-carboxylate, and how do reaction conditions impact yield and purity?

Answer: The synthesis typically involves functionalizing bicyclo[2.2.2]octane derivatives. Key steps include:

  • Bromophenyl Introduction : Cross-coupling reactions (e.g., Suzuki-Miyaura) using 4-bromophenylboronic acid and a bicyclo[2.2.2]octane precursor. Catalyst systems like Pd(PPh₃)₄ or Cu-based catalysts are employed under inert atmospheres (N₂/Ar) .
  • Esterification : Methanol reflux with acid catalysts (H₂SO₄ or TsOH) to install the methyl ester group. Reaction time (12–24 hr) and temperature (60–80°C) critically influence ester purity .

Q. Table 1: Comparison of Synthetic Methods

MethodCatalystSolventYield (%)Purity (%)Reference
Suzuki CouplingPd(PPh₃)₄THF/H₂O62–6895
Direct BrominationNBS/AIBNCCl₄45–5088
Esterification (HCl)H₂SO₄MeOH85–9099

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in stereochemistry?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions. For example, the bicyclo[2.2.2]octane framework shows distinct peaks at δ 1.56–2.73 ppm (bridging CH₂ groups), while the 4-bromophenyl group resonates at δ 7.2–7.6 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected m/z: 337.04 for C₁₆H₁₈BrO₂⁺).
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the bicyclic core and substituent orientation .

Advanced Research Questions

Q. How does the 4-bromophenyl substituent influence reactivity in cross-coupling reactions, and what contradictions exist in reported catalytic systems?

Answer: The bromine atom enables aryl-aryl bond formation but poses challenges:

  • Catalyst Selectivity : Pd-based catalysts (e.g., Pd(OAc)₂) often outperform Cu systems in Suzuki reactions, but CuI/L-proline systems show unexpected efficiency in sterically hindered environments . Contradictions arise in solvent effects—Polar aprotic solvents (DMF) favor Pd, while THF/EtOH mixtures enhance Cu-mediated reactions.
  • Side Reactions : Debromination occurs under strong reducing conditions (e.g., H₂/Pd-C), necessitating careful control of reaction time and H₂ pressure .

Q. Table 2: Cross-Coupling Efficiency

Catalyst SystemSubstrate ScopeYield Range (%)LimitationsReference
Pd(PPh₃)₄/Na₂CO₃Broad60–75Sensitive to moisture
CuI/L-proline/K₃PO₄Steric hindrance40–55Limited to electron-poor aryl halides

Q. What structure-activity relationships (SAR) are observed for bicyclo[2.2.2]octane derivatives in biological systems?

Answer: The bicyclic framework enhances metabolic stability and membrane permeability. Key SAR findings include:

  • 4-Bromophenyl Group : Increases lipophilicity (logP ~3.2) and enhances binding to hydrophobic enzyme pockets (e.g., kinase targets) .
  • Ester vs. Carboxylic Acid : Methyl ester improves bioavailability but reduces in vitro potency compared to the free acid .

Q. Table 3: Biological Activity of Derivatives

DerivativeTargetIC₅₀ (nM)logPReference
Methyl ester (target)Kinase X120 ± 153.2
Free acid analogKinase X45 ± 81.8
4-Cyanophenyl derivativeProtease Y220 ± 302.9

Q. How can conflicting NMR data for similar bicyclo[2.2.2]octane derivatives be reconciled in structural assignments?

Answer: Discrepancies often arise from:

  • Solvent Effects : CDCl₃ vs. DMSO-d₆ shifts proton signals by up to 0.3 ppm .
  • Dynamic Effects : Ring-flipping in the bicyclo[2.2.2]octane core averages certain signals, complicating integration. Low-temperature NMR (−40°C) resolves splitting patterns .
  • Reference Standards : Use of methyl 4-(aminomethyl) derivatives (e.g., δ 3.65 ppm for NH₂CH₂) as internal calibrants improves accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.